
7-Chloro-6-methylpteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-methylpteridine-2,4-diamine is a chemical compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a heterocyclic compound that is part of the pterin family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylpteridine-2,4-diamine typically involves the chlorination of 6-methylpteridine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-methylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like ammonia or primary amines are used in polar solvents such as ethanol or water, often under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can exhibit different chemical and biological properties depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
7-Chloro-6-methylpteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying pteridine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 7-Chloro-6-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloromethylpteridine-2,4-diamine
- 7-Methylpteridine-2,4-diamine
- 6-Methylpteridine-2,4-diamine
Uniqueness
7-Chloro-6-methylpteridine-2,4-diamine is unique due to the presence of both a chlorine atom and a methyl group on the pteridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H7ClN6 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
7-chloro-6-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H7ClN6/c1-2-4(8)12-6-3(11-2)5(9)13-7(10)14-6/h1H3,(H4,9,10,12,13,14) |
Clé InChI |
ZLXIPYLDYXKNHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


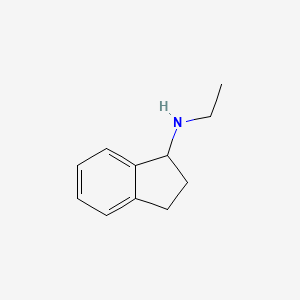
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
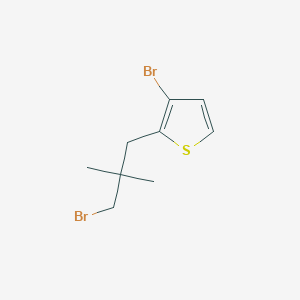
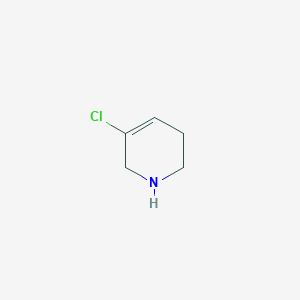
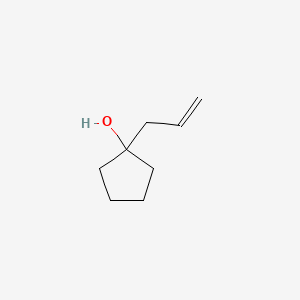
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
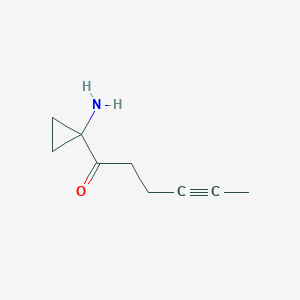
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)

